![molecular formula C17H17Br2NO3 B270829 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270829.png)
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a cyclic amide that has a unique chemical structure, making it an interesting subject for investigation.
Mécanisme D'action
The exact mechanism of action of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, studies have shown that the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This inhibition leads to a reduction in inflammation, making the compound a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-cancer activity, inhibiting the growth of various cancer cell lines. The compound has also been shown to have anti-viral activity, inhibiting the replication of the hepatitis C virus. In addition, the compound has been shown to have anti-inflammatory activity, reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its unique chemical structure. The compound has a cyclic amide structure that makes it an interesting subject for investigation. In addition, the compound has been shown to have potential therapeutic properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The synthesis of the compound requires several steps and the use of specialized equipment, making it a challenging compound to work with.
Orientations Futures
There are several future directions for the investigation of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of research is the development of new drugs based on the compound. Researchers are currently investigating the use of the compound in the treatment of various diseases, including cancer and viral infections. Another area of research is the investigation of the compound's mechanism of action. Researchers are working to understand how the compound interacts with specific enzymes and proteins in the body, leading to the observed biological effects. Finally, researchers are investigating the potential use of the compound in other fields, such as materials science and catalysis.
Méthodes De Synthèse
The synthesis of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromo-3,5-dimethylphenylamine with 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified through a series of chromatography steps to obtain the desired compound.
Applications De Recherche Scientifique
The unique chemical structure of 6-bromo-N-(4-bromo-3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. The compound has been shown to have potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Researchers are currently investigating the use of this compound in the development of new drugs for the treatment of various diseases.
Propriétés
Formule moléculaire |
C17H17Br2NO3 |
|---|---|
Poids moléculaire |
443.1 g/mol |
Nom IUPAC |
2-bromo-N-(4-bromo-3,5-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H17Br2NO3/c1-6-3-8(4-7(2)13(6)18)20-16(21)11-9-5-10-12(11)17(22)23-15(10)14(9)19/h3-4,9-12,14-15H,5H2,1-2H3,(H,20,21) |
Clé InChI |
PINVYHJFBDEFNH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
SMILES canonique |
CC1=CC(=CC(=C1Br)C)NC(=O)C2C3CC4C2C(=O)OC4C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



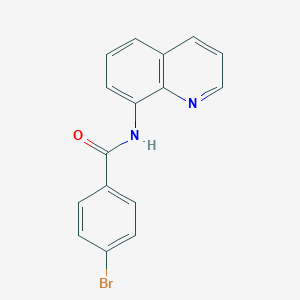
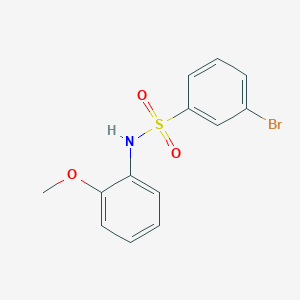
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
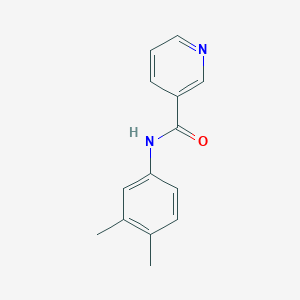
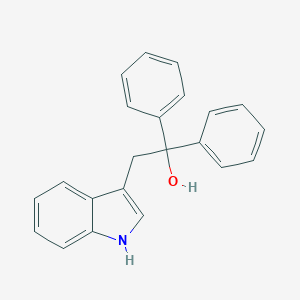
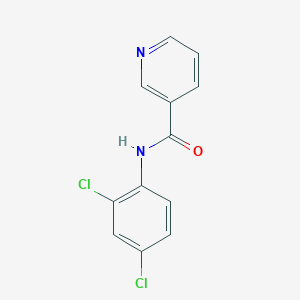
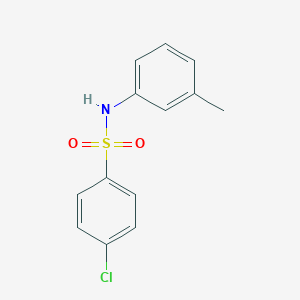

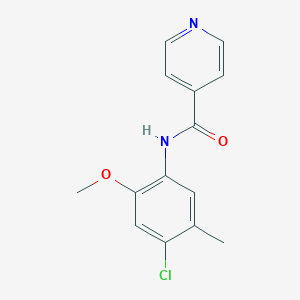
![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)
![methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B270782.png)
![4-{[3-(Methoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B270783.png)